3-O-(叔丁基二甲基甲硅烷基)-5,6-反式-维生素 D2

描述

3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2 is a derivative of Vitamin D, which has been studied for its unique chemical and biological properties. It's an area of interest due to its potential therapeutic applications and biochemical roles.

Synthesis Analysis

The synthesis of related compounds involves multistep chemical processes. For instance, the synthesis of protected homochiral cis- and trans-1,3,5-cyclohexanetriols, which are structurally similar, employs multiselective enzymatic reactions (Wirz, Iding, & Hilpert, 2000). Another example includes the synthesis of (24R)-24,25-dihydroxy-[26,27-3H]vitamin D3, starting with 3 beta-hydroxy-5-cholenic acid methyl ester (Perlman et al., 1984).

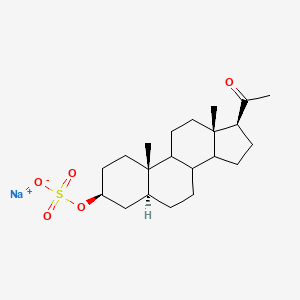

Molecular Structure Analysis

The molecular structure of Vitamin D derivatives, like 3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2, is characterized by modifications in the A-ring, which significantly affect their biological activity. For example, all A-ring stereoisomers of 5,6-trans-2-methyl-1,25-dihydroxyvitamin D3 and their 20-epimers have been studied for their binding affinities and biological activities (Fujishima et al., 2001).

Chemical Reactions and Properties

Vitamin D analogs undergo various chemical reactions that alter their properties and functions. For instance, the synthesis of 1alpha,25-dihydroxyvitamin D3 analogues involves Suzuki-Miyaura coupling between A-ring and C,D-ring parts (Hanazawa et al., 2003).

Physical Properties Analysis

The physical properties of Vitamin D derivatives, including 3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2, involve aspects such as solubility, stability, and crystalline structure. These properties are critical in determining their bioavailability and pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, such as reactivity, stereochemistry, and interaction with biological receptors, define the biological activity of Vitamin D derivatives. The modification in the chemical structure, as seen in various analogs, impacts their interaction with the Vitamin D receptor and other proteins (Hisatake et al., 1999).

科学研究应用

提高运动表现

研究表明,维生素 D 通过其活性形式骨化三醇,可能影响运动表现。前激素维生素 D 水平升高会导致人体组织(包括神经和肌肉组织)中细胞内骨化三醇水平升高,从而可能改善身体和运动表现。研究表明,产生维生素 D 的紫外线和血清中较高的 25-羟基维生素 D [25(OH)D] 与运动员的运动表现和肌肉骨骼健康改善有关 (Cannell 等,2009).

癌症预防和治疗

维生素 D 通过调节细胞增殖和代谢在癌症预防和治疗中发挥着重要作用。研究表明,维生素 D 通过基因组和非基因组途径表现出保护和抗肿瘤活性。具体来说,卵巢癌的研究表明,维生素 D 缺乏会增加患该疾病的风险,补充维生素 D 可能是一种预防策略 (Guo 等,2018)。此外,1,25-二羟基维生素 D3 及其类似物已显示出对乳腺癌、前列腺癌和结直肠癌的抗肿瘤作用,突出了该激素作为治疗剂的潜力,尽管存在与高钙血症副作用相关的挑战 (Leyssens 等,2013).

COVID-19 管理

全球 COVID-19 大流行促进了对维生素 D 在管理 SARS-CoV-2 感染中的作用的研究。维生素 D 的抗炎作用及其在免疫系统中的作用已得到研究,研究结果普遍支持维持足够的钙化二醇 [25(OH)D3] 血清浓度以减轻 COVID-19 感染的严重程度。然而,最近的大规模研究表明,需要进一步调查维生素 D 在大规模疫苗接种中的作用 (Gotelli 等,2022).

骨骼健康和代谢过程

维生素 D 在支持骨骼健康和钙稳态方面的作用已得到充分证实,这对骨骼和非骨骼健康结果至关重要,例如免疫功能和心血管健康。尽管维生素 D 很重要,但维生素 D 缺乏仍然是一个公共卫生问题,研究表明维生素 D2 和 D3 都能有效提高血清 25(OH)D 浓度,这对于骨骼健康至关重要 (Wilson 等,2017).

作用机制

Target of Action

Similar compounds, such as purine nucleoside analogs, have been shown to target indolent lymphoid malignancies .

Mode of Action

Purine nucleoside analogs, which are structurally similar, are known to inhibit dna synthesis and induce apoptosis .

Biochemical Pathways

Purine nucleoside analogs, which are structurally similar, are known to affect various biochemical pathways leading to the inhibition of dna synthesis and induction of apoptosis .

安全和危害

属性

IUPAC Name |

[(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H58OSi/c1-24(2)25(3)14-15-27(5)31-20-21-32-28(13-12-22-34(31,32)9)17-18-29-23-30(19-16-26(29)4)35-36(10,11)33(6,7)8/h14-15,17-18,24-25,27,30-32H,4,12-13,16,19-23H2,1-3,5-11H3/b15-14+,28-17+,29-18+/t25-,27+,30-,31+,32-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHUIJWPZSWHEE-HJAIBIIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H58OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301098697 | |

| Record name | (1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301098697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104846-63-1 | |

| Record name | (1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104846-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301098697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145974.png)

![3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145990.png)